8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine
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Overview
Description
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine is a chemical compound that features a quinoline core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine typically involves the reaction of quinoline derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated quinoline with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-8-12(17)10-6-5-9-18-13(10)11/h5-9H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCBBBCXXBDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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